Thioetheramide PC

Enzymology Inflammation sPLA2 Inhibition

Irreproducible sPLA₂ inhibition data often results from probe compounds with undefined binding modes or off-target cross-reactivity. Thioetheramide PC is a rigorously characterized, competitive reversible sPLA₂ inhibitor that binds both the catalytic and activator sites, delivering a benchmark IC₅₀ of 2 µM at 0.5 mM substrate. • Confirmed selectivity for sPLA₂ over cPLA₂ - validated in human lung cell GM-CSF expression studies for unambiguous pathway assignment. • Concentration-dependent paradoxical activation at low doses is documented; batch-specific verification ensures predictable assay pharmacology. • Supplied ≥98% pure with cold-chain shipping to preserve structural integrity and enzyme-binding competence.

Molecular Formula C40H84N2O5PS+
Molecular Weight 736.1 g/mol
CAS No. 116457-99-9
Cat. No. B040590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioetheramide PC
CAS116457-99-9
Synonyms1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine
1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine
THIOAMID-PC
thioether amide PC
thioetheramide-PC
Molecular FormulaC40H84N2O5PS+
Molecular Weight736.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1
InChIKeyWLWWVTPUDQTUJU-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Thioetheramide PC: Modified sPLA₂ Inhibitor


Thioetheramide PC (TEA-PC) is a synthetic 1-thio-sn-glycero-3-phosphocholine derivative that functions as a competitive, reversible inhibitor of secretory phospholipase A₂ (sPLA₂) . It features a palmitoyl group on the amino moiety and a palmityl group on the thiol moiety, distinguishing it structurally from natural phospholipid substrates [1]. The compound is widely employed as a reference standard and chemical probe for investigating sPLA₂-mediated signaling pathways in inflammation, nociception, and lipid metabolism .

Thioetheramide PC: Why Generic Substitution Fails


Unlike simple small-molecule inhibitors or endogenous phospholipids, Thioetheramide PC's unique 1-thio-2-amido substitution pattern dictates its competitive, reversible binding mode and its dual interaction with both the catalytic and activator sites of sPLA₂ . Generic substitution with other sPLA₂ inhibitors (e.g., LY311727, varespladib) or natural phospholipids is not scientifically valid, as these alternatives possess distinct binding modes, isoform selectivities, and pharmacokinetic profiles that preclude direct functional equivalence. Furthermore, TEA-PC exhibits concentration-dependent paradoxical activation of sPLA₂ at low doses, a phenomenon not observed with many other inhibitor classes, necessitating rigorous batch-specific verification for reproducible experimental outcomes [1].

Thioetheramide PC: Quantitative Evidence


Human vs. Snake Venom sPLA₂ Inhibition

Thioetheramide PC exhibits an IC₅₀ of 0.9 µM against recombinant human sPLA₂, demonstrating a 2.2-fold higher potency compared to its inhibition of snake venom PLA₂ (IC₅₀ = 2 µM) [1]. This species-dependent potency difference is critical for selecting the appropriate positive control in human-relevant disease models, as data from venom enzyme assays may underestimate inhibitory efficacy in mammalian systems.

Enzymology Inflammation sPLA2 Inhibition

sPLA₂ Selectivity Over cPLA₂

Thioetheramide PC demonstrates selective inhibition of secretory phospholipase A₂ (sPLA₂) over cytosolic phospholipase A₂ (cPLA₂) [1]. While the exact selectivity ratio is not quantified in the available literature, this functional selectivity is corroborated by a study in human lung cells, where MAFP (a cPLA₂/iPLA₂ inhibitor) attenuated GM-CSF expression, but Thioetheramide PC did not, confirming its lack of effect on cPLA₂-mediated pathways [2]. This isoform selectivity is a key differentiator from pan-PLA₂ inhibitors like MAFP or BEL.

Enzymology Phospholipase A2 Selectivity

In Vivo Neuropathic Pain Efficacy

In a rat model of painful C7 nerve root compression, immediate intrathecal administration of Thioetheramide PC (TEA-PC) prevented mechanical allodynia, attenuated spinal neuronal hyperexcitability, and normalized the proportion of wide dynamic range neurons in the spinal dorsal horn [1]. Notably, TEA-PC treatment reduced gene expression of mGluR5, substance P, IL-1α, and IL-1β to sham control levels [1]. In a separate study, phospholipid micelles loaded with TEA-PC administered locally immediately after compression prevented pain for up to 7 days, while delayed intravenous administration attenuated existing pain [2]. This in vivo efficacy profile distinguishes TEA-PC from many sPLA₂ inhibitors that lack demonstrated in vivo activity in neuropathic pain models.

Neuropathic Pain Inflammation In Vivo Pharmacology

Benchmark for Novel sPLA₂ Inhibitors

Thioetheramide PC is used as a positive control in assays evaluating novel sPLA₂ inhibitors, providing a benchmark for comparative potency. In a study characterizing Saccharumoside-B, a natural product, Thioetheramide PC demonstrated a 3.8-fold higher potency (IC₅₀ = 2 μM at 0.5 mM substrate) compared to Saccharumoside-B (IC₅₀ = 7.53 ± 0.232 μM) [1]. This quantitative difference establishes TEA-PC as a more potent reference standard, ensuring that assay sensitivity is adequate to detect weaker inhibitory activities.

Enzyme Inhibition Natural Products Benchmarking

Thioetheramide PC: Research & Industrial Applications


Positive Control for sPLA₂ Inhibitor Discovery

Given its well-characterized IC₅₀ of 2 µM (at 0.5 mM substrate) against sPLA₂, Thioetheramide PC is the ideal positive control for screening campaigns and in vitro enzymatic assays aimed at identifying and characterizing novel sPLA₂ inhibitors [1]. Its use as a benchmark, as demonstrated in the Saccharumoside-B study, ensures assay validity and provides a quantitative comparator for assessing the potency of new chemical entities [1].

sPLA₂ in Neuropathic Pain and Inflammation

Researchers studying the role of sPLA₂ in the initiation and maintenance of neuropathic pain should utilize Thioetheramide PC. Its validated efficacy in rodent nerve compression models, where it prevents mechanical allodynia and normalizes spinal neuronal excitability, makes it a critical chemical probe for dissecting sPLA₂'s contribution to central sensitization and inflammatory pain pathways [2].

sPLA₂-Specific Signaling in Cellular Models

To differentiate between the contributions of secretory PLA₂ (sPLA₂) and cytosolic PLA₂ (cPLA₂) in cellular signaling, Thioetheramide PC is the preferred tool. Its selectivity for sPLA₂ over cPLA₂, confirmed in human lung cell studies where it failed to inhibit cPLA₂-dependent GM-CSF expression, allows for unambiguous assignment of sPLA₂-specific functions in inflammatory and metabolic pathways [3].

sPLA₂-Targeted Nanotherapeutic Formulation

The successful loading of Thioetheramide PC into phospholipid micelles, which demonstrated prolonged in vivo efficacy in neuropathic pain models, establishes a precedent for its use in developing advanced drug delivery systems [4]. Researchers in pharmaceutical formulation can leverage this compound to optimize nanoparticle-based delivery of sPLA₂ inhibitors for anti-inflammatory and analgesic applications [4].

Technical Documentation Hub

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